Linaloyl oxide is a member of the class of oxanes carrying a vinyl substituent at position 2 as well as three methyl substituents at positions 2, 6 and 6. It is a member of oxanes and an olefinic compound.
2,6,6-Trimethyl-2-vinyltetrahydropyran
CAS No.: 7392-19-0
Cat. No.: VC20838239
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7392-19-0 |
---|---|
Molecular Formula | C10H18O |
Molecular Weight | 154.25 g/mol |
IUPAC Name | 2-ethenyl-2,6,6-trimethyloxane |
Standard InChI | InChI=1S/C10H18O/c1-5-10(4)8-6-7-9(2,3)11-10/h5H,1,6-8H2,2-4H3 |
Standard InChI Key | NETOHYFTCONTDT-UHFFFAOYSA-N |
SMILES | CC1(CCCC(O1)(C)C=C)C |
Canonical SMILES | CC1(CCCC(O1)(C)C=C)C |
Introduction
Chemical Identity and Structure
2,6,6-Trimethyl-2-vinyltetrahydropyran is a cyclic ether with the molecular formula C₁₀H₁₈O and a molecular weight of 154.2493 g/mol . It belongs to the class of substituted tetrahydropyrans, characterized by a six-membered heterocyclic ring containing an oxygen atom. The compound's structure features three methyl groups (two at position 6 and one at position 2) and a vinyl group at position 2, creating a distinct molecular architecture.
The systematic naming follows IUPAC conventions, with the Standard InChIKey identifier NETOHYFTCONTDT-UHFFFAOYSA-N . This unique identifier helps differentiate it from structurally similar compounds and ensures proper identification in chemical databases.
Nomenclature and Alternative Names
This compound is known by several names in scientific literature and industry:
Alternative Name | Type |
---|---|
2H-Pyran, tetrahydro-2,2,6-trimethyl-6-vinyl- | Systematic name |
2,2,6-Trimethyl-6-vinyltetrahydropyran | Common name |
2,6,6-Trimethyl-2-ethenyltetrahydropyran | Common name |
Linalool 3,7-oxide | Common name |
Geranic oxide | Common name |
Linaloyl oxide | Common name |
These various designations reflect the compound's presence across different scientific fields and applications .
Physical and Chemical Properties
The physical and chemical properties of 2,6,6-Trimethyl-2-vinyltetrahydropyran determine its behavior in various environments and applications.
Physical Properties
The compound exhibits the following physical characteristics:
Property | Value | Reference |
---|---|---|
Physical State | Clear liquid | |
Density | 0.88 g/cm³ | |
Boiling Point | 171°C at 760 mmHg | |
Flash Point | 49.4°C | |
CAS Registry Number | 7392-19-0 |
These properties influence its handling requirements, storage conditions, and potential applications in various industries.
Chemical Reactivity
The chemical reactivity of 2,6,6-Trimethyl-2-vinyltetrahydropyran is primarily determined by its functional groups:
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The tetrahydropyran oxygen participates in hydrogen bonding and can interact with Lewis acids.
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The vinyl group serves as a reactive site for addition reactions and polymerization.
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The tertiary carbon centers with methyl substituents contribute to the compound's steric properties.
These structural features make the compound susceptible to various chemical transformations including oxidation, reduction, and electrophilic addition reactions across the vinyl group.
Analytical Identification
The identification and characterization of 2,6,6-Trimethyl-2-vinyltetrahydropyran in laboratory and industrial settings typically involve chromatographic techniques.
Chromatographic Data
Retention index (RI) data is useful for identifying the compound in complex mixtures:
Column type | Active phase | Program | Retention Index (I) | Reference |
---|---|---|---|---|
Capillary | Carbowax 20M | not specified | 1091 | Vinogradov, 2004 |
This chromatographic information is valuable for qualitative and quantitative analysis of the compound in various matrices .
Applications and Research Findings
Fragrance Applications
As a cyclic ether with a pleasant aroma profile, 2,6,6-Trimethyl-2-vinyltetrahydropyran finds applications in the fragrance industry. Its structural similarity to compounds like linalool oxide suggests it may contribute fresh, herbal notes to fragrance compositions .
Biological Properties
The compound's molecular structure, featuring both hydrophobic (methyl and vinyl groups) and hydrophilic (pyran oxygen) components, suggests it may interact with various biological receptors. Such interactions could potentially influence biological processes, though specific mechanisms would require further research to elucidate.
Related Compounds and Comparative Analysis
Understanding 2,6,6-Trimethyl-2-vinyltetrahydropyran in the context of related compounds provides valuable insights into its chemical behavior and potential applications.
Structural Analogs
Several compounds share structural similarities with 2,6,6-Trimethyl-2-vinyltetrahydropyran:
Compound | Relationship to 2,6,6-Trimethyl-2-vinyltetrahydropyran |
---|---|
Linalool oxide | Contains a similar tetrahydropyran skeleton but with different substituent patterns |
3-Acetoxy-2,2,6-trimethyl-6-vinyltetrahydropyran | Contains an additional acetoxy group, modifying its chemical properties |
2-ethynyl-2,6,6-trimethyltetrahydro-2H-pyran | Has an ethynyl group instead of a vinyl group at position 2 |
These structural relationships help predict chemical behaviors and potential applications .
Future Research Directions
Current research on 2,6,6-Trimethyl-2-vinyltetrahydropyran reveals several promising areas for future investigation:
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Detailed structure-activity relationship studies to better understand its potential biological activities
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Exploration of synthetic pathways to develop more efficient production methods
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Investigation of its potential as a building block in pharmaceutical synthesis
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Comprehensive toxicological profiling to establish safety parameters
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Evaluation of its role in natural product chemistry and ecological interactions
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